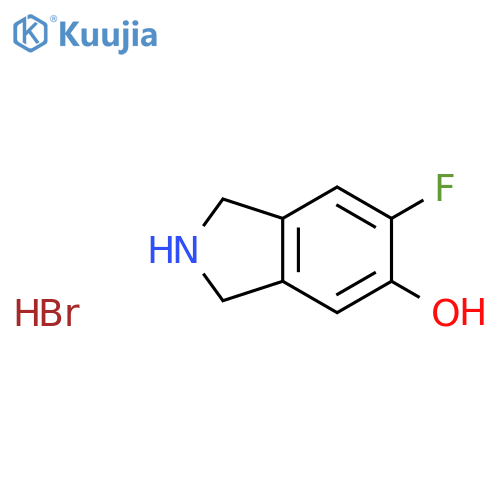

Cas no 1447607-11-5 (6-Fluoroisoindolin-5-ol hydrobromide)

1447607-11-5 structure

商品名:6-Fluoroisoindolin-5-ol hydrobromide

6-Fluoroisoindolin-5-ol hydrobromide 化学的及び物理的性質

名前と識別子

-

- 6-Fluoroisoindolin-5-olhydrobromide

- SB65454

- 6-Fluoroisoindolin-5-ol hydrobromide

- 1447607-11-5

- 6-FLUOROISOINDOLIN-5-OL HBR

-

- インチ: 1S/C8H8FNO.BrH/c9-7-1-5-3-10-4-6(5)2-8(7)11;/h1-2,10-11H,3-4H2;1H

- InChIKey: FACYVPCMMKUHQA-UHFFFAOYSA-N

- ほほえんだ: Br.FC1C(=CC2CNCC=2C=1)O

計算された属性

- せいみつぶんしりょう: 232.98515g/mol

- どういたいしつりょう: 232.98515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

6-Fluoroisoindolin-5-ol hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM246980-1g |

6-Fluoroisoindolin-5-ol hydrobromide |

1447607-11-5 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM246980-1g |

6-Fluoroisoindolin-5-ol hydrobromide |

1447607-11-5 | 95%+ | 1g |

$912 | 2021-08-04 |

6-Fluoroisoindolin-5-ol hydrobromide 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

1447607-11-5 (6-Fluoroisoindolin-5-ol hydrobromide) 関連製品

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量